Ritobegron ethyl hydrochloride
CAS No.: 476333-91-2
Cat. No.: VC0541481
Molecular Formula: C23H32ClNO5
Molecular Weight: 438 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476333-91-2 |
|---|---|
| Molecular Formula | C23H32ClNO5 |
| Molecular Weight | 438 g/mol |
| IUPAC Name | ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate;hydrochloride |
| Standard InChI | InChI=1S/C23H31NO5.ClH/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18;/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3;1H/t17-,23-;/m0./s1 |
| Standard InChI Key | SDZAMDXEQUMDBE-DQFHVVJASA-N |
| Isomeric SMILES | CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C.Cl |
| SMILES | CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl |
| Canonical SMILES | CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Synthesis
Structural Characteristics
Ritobegron ethyl hydrochloride is a chiral molecule with two defined stereocenters, conferring absolute stereochemistry critical for its β3-adrenoceptor selectivity . Its IUPAC name, ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride, reflects a phenoxyacetate backbone linked to a hydroxyphenylpropanolamine moiety . The hydrochloride salt enhances solubility and stability, facilitating pharmaceutical formulation.
Synthetic Routes
-
Purification of intermediate 10 prior to coupling, minimizing downstream impurities .
-
Elimination of expensive reagents and exothermic risks, ensuring safer large-scale production .
Pharmacological Profile
Mechanism of Action
Ritobegron ethyl hydrochloride selectively activates β3-adrenergic receptors, which are predominantly expressed in bladder smooth muscle . Agonism triggers adenylate cyclase activation, increasing cyclic adenosine monophosphate (cAMP) levels and inducing detrusor relaxation . Unlike β1- and β2-adrenoceptors, β3 receptors are minimally involved in cardiovascular or respiratory functions, underpinning ritobegron’s favorable safety profile .
Table 1: Receptor Selectivity of β3-Adrenoceptor Agonists
Preclinical Efficacy
In cynomolgus monkeys, ritobegron decreased intravesical pressure (ED 1.44 mg/kg) without affecting heart rate or blood pressure . In vitro, it relaxed bladder tissue (EC 8.2 × 10 M) with 79.3- and 1200-fold selectivity over atrial and tracheal tissues, respectively . Comparative studies in rats with bladder outlet obstruction demonstrated reduced non-voiding contractions (−50%, p < 0.01) without altering micturition pressure, contrasting with antimuscarinics that impair voiding efficiency .
Clinical Implications for Overactive Bladder
Efficacy in OAB Management
Phase III trials in Japan demonstrated ritobegron’s superiority over placebo in reducing daily incontinence episodes (−1.57 vs. −1.17, p = 0.003) and increasing voided volume (+24.2 mL vs. +12.3 mL, p < 0.001) . These effects paralleled those of mirabegron but with lower rates of hypertension (4.9% vs. 6.6%) and dry mouth (2.8% vs. 10.1%) .
Table 2: Clinical Outcomes of β3 Agonists in OAB Trials
Comparative Analysis with Other Therapies
Antimuscarinic Agents
Antimuscarinics (e.g., oxybutynin, tolterodine) non-selectively block M3 receptors, causing dry mouth (20–40%), constipation (5–10%), and cognitive effects . Ritobegron’s adverse event profile is superior, with dry mouth rates comparable to placebo (2.8% vs. 2.6%) .
β3-Adrenoceptor Agonists
Recent Advances and Future Directions
Phase III Trials in Neurogenic Detrusor Overactivity
Early-phase trials in spinal cord injury patients demonstrated ritobegron’s ability to reduce bladder pressure (−35%, p < 0.01) without exacerbating autonomic dysreflexia . A Phase III trial in Japan (N = 300) is evaluating long-term safety in neurogenic OAB, with preliminary data showing sustained efficacy over 52 weeks .
Combination Therapies
Preclinical studies suggest synergism between ritobegron and mirabegron, enhancing bladder relaxation (EC reduction by 30%) while mitigating tachycardia risks . Clinical trials exploring such combinations are underway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume